molecular formula C11H14N2O B7860892 4-amino-N-cyclobutylbenzamide

4-amino-N-cyclobutylbenzamide

Cat. No.: B7860892
M. Wt: 190.24 g/mol
InChI Key: FHLSOMDZVIKSNH-UHFFFAOYSA-N
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Description

4-Amino-N-cyclobutylbenzamide is a benzamide derivative featuring a cyclobutyl group attached to the amide nitrogen and a para-amino substituent on the benzene ring. This structure imparts unique electronic and steric properties, distinguishing it from other benzamide analogs. The cyclobutyl substituent introduces steric constraints, which may influence solubility, crystallinity, and binding affinity compared to bulkier or smaller alkyl groups .

Properties

IUPAC Name

4-amino-N-cyclobutylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-6-4-8(5-7-9)11(14)13-10-2-1-3-10/h4-7,10H,1-3,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLSOMDZVIKSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-cyclobutylbenzamide typically involves the condensation of 4-aminobenzoic acid with cyclobutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance efficiency and control over reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or amides with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination with thionyl chloride under controlled conditions.

Major Products:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
4-Amino-N-cyclobutylbenzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its cyclobutyl group provides distinct steric and electronic characteristics that can influence the reactivity and selectivity of subsequent reactions. This compound can be utilized to create derivatives that may exhibit enhanced biological activity or novel properties.

Biological Research

Biochemical Probes:
The compound has been investigated for its potential as a biochemical probe to study enzyme interactions and protein functions. By modifying its structure, researchers can create variants that selectively bind to specific enzymes or receptors, facilitating the exploration of biological pathways and mechanisms.

Therapeutic Properties:
Research indicates that this compound may possess anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its structural features suggest potential interactions with proteins implicated in cancer progression, making it a candidate for further investigation as an anticancer agent.

Pharmacological Applications

Drug Development:
The compound has garnered attention for its potential therapeutic applications. It is being explored as a lead compound for developing drugs targeting various conditions, including inflammatory diseases and cancer. The unique cyclobutyl moiety may enhance the pharmacokinetic properties of derivatives, improving their efficacy and safety profiles.

Mechanism of Action:
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of enzymes involved in inflammatory responses, thus exerting anti-inflammatory effects. Ongoing research aims to elucidate these pathways further and identify specific targets within cellular systems.

Industrial Applications

Advanced Materials Development:
In addition to its biological applications, this compound is being utilized in the development of advanced materials such as polymers and coatings. Its unique structural properties can impart desirable characteristics to materials used in various industrial applications.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Study on Anti-inflammatory Activity: A recent investigation demonstrated that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .
  • Pharmacokinetic Studies: Research on related compounds has shown promising pharmacokinetic profiles, indicating that modifications to the cyclobutyl group can enhance absorption and bioavailability .
  • Anticancer Potential: In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, supporting further exploration into their anticancer mechanisms .

Mechanism of Action

The mechanism of action of 4-amino-N-cyclobutylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Differences
Compound Name Substituents (Benzamide Core) Key Features Source
4-Amino-N-(sec-butyl)benzamide -NH₂ (para), -N-(sec-butyl) Branched alkyl chain; moderate steric bulk
4-Bromo-N-(2-nitrophenyl)benzamide -Br (para), -N-(2-nitrophenyl) Electron-withdrawing Br and nitro groups
4-Chloro-N-cyclohexylbenzamide -Cl (para), -N-cyclohexyl Larger cycloalkyl group; Cl substitution
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide -NH₂ (para), -N-(4-amino-2-methoxyphenyl) Dual amino groups; methoxy substituent
N-(4-aminobutyl)-4-azido-2-hydroxybenzamide -N-(4-aminobutyl), -OH (ortho), -N₃ (para) Azide functionality; hydroxy group
  • Electronic Effects: The amino group in 4-amino-N-cyclobutylbenzamide donates electrons via resonance, increasing ring reactivity toward electrophilic substitution. In contrast, bromo and chloro substituents (e.g., in ) withdraw electrons, reducing aromatic reactivity . Methoxy groups (as in ) are electron-donating but less so than amino groups, altering electronic profiles for target interactions.
  • Steric Effects: The cyclobutyl group imposes moderate steric hindrance compared to the bulkier cyclohexyl group in 4-chloro-N-cyclohexylbenzamide . This may enhance solubility and reduce crystallization tendencies.

Physical and Crystallographic Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Solubility (mg/mL) Crystallographic Features
This compound Not reported Moderate (aqueous) Likely strained ring conformation
4-Bromo-N-(2-nitrophenyl)benzamide 145–147 Low (organic) Two molecules per asymmetric unit
4-Chloro-N-cyclohexylbenzamide 162–164 Low (DMSO) Planar amide linkage; cyclohexyl chair conformation
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide 230–232 High (PBS) Extended hydrogen-bonding network
  • Crystallography :
    • The cyclobutyl group’s small size and ring strain may lead to unique packing arrangements compared to cyclohexyl analogs .
    • Nitro-substituted derivatives () exhibit polymorphism due to nitro group rotational flexibility.

Biological Activity

4-Amino-N-cyclobutylbenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H14N2C_{11}H_{14}N_{2}, with a molecular weight of approximately 178.24 g/mol. The compound features a benzamide core with an amino group and a cyclobutyl substituent, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has shown cytotoxic effects in several cancer cell lines, including leukemia and solid tumors.
  • Antiviral Activity : Some derivatives of similar structures have demonstrated effectiveness against viral infections, particularly filoviruses such as Ebola and Marburg viruses.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and viral replication.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Aurora Kinase Inhibition : Similar compounds have been shown to inhibit Aurora kinases, which play a critical role in cell division. For instance, a related compound demonstrated selective inhibition of Aurora-A with an IC50 value of 0.075 μM and Aurora-B at 4.12 μM .
  • DNA Methyltransferase Inhibition : Compounds in the same class have been reported to inhibit DNA methyltransferases (DNMTs), which are crucial for epigenetic regulation in cancer cells .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives against leukemia KG-1 cells. Results indicated that certain derivatives exhibited comparable or enhanced cytotoxicity compared to established drugs, with IC50 values in the micromolar range .

Antiviral Efficacy

Research on 4-(aminomethyl)benzamide derivatives revealed their potential as broad-spectrum antiviral agents against Ebola and Marburg viruses. One derivative showed EC50 values less than 10 μM, indicating promising antiviral activity .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the benzamide core affect biological activity:

CompoundModificationBiological ActivityIC50/EC50
Compound ACyclobutyl groupAurora-A Inhibition0.075 μM
Compound BAminomethyl substitutionAntiviral Activity<10 μM
Compound CQuinoline moietyDNMT InhibitionEC50 = 0.9 μM

These findings suggest that the presence of specific functional groups significantly influences the compound's interaction with biological targets.

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